2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride
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Overview
Description
2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a derivative of cyclohexane, featuring an amino group and an alcohol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with ethylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in dry ether
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine
Major Products Formed
Oxidation: Formation of 2-(1-oxo-4,4-dimethylcyclohexyl)ethan-1-ol or 2-(1-carboxy-4,4-dimethylcyclohexyl)ethan-1-ol
Reduction: Formation of 2-(1-amino-4,4-dimethylcyclohexyl)ethane
Substitution: Formation of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-yl amides
Scientific Research Applications
2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-dimethylcyclohexyl)ethan-1-ol
- 2-amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride
- 2-(1-amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride
Uniqueness
2-(1-amino-4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
2763776-59-4 |
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Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-(1-amino-4,4-dimethylcyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)3-5-10(11,6-4-9)7-8-12;/h12H,3-8,11H2,1-2H3;1H |
InChI Key |
XGAJFGUGWPGNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CCO)N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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